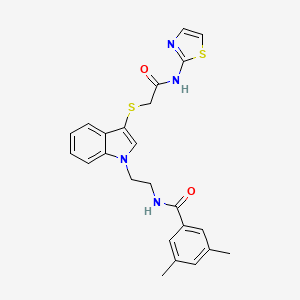

3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S2/c1-16-11-17(2)13-18(12-16)23(30)25-7-9-28-14-21(19-5-3-4-6-20(19)28)32-15-22(29)27-24-26-8-10-31-24/h3-6,8,10-14H,7,9,15H2,1-2H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRSNSBJNFGLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Análisis De Reacciones Químicas

Types of Reactions

3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and product.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. detailed information on its molecular targets and pathways is limited.

Comparación Con Compuestos Similares

Research Implications

- The target compound’s thiazole-indole system could enhance selectivity for cysteine proteases or ATP-binding pockets.

- Thermodynamic Stability : The 3,5-dimethyl groups may improve thermal stability compared to chloro-substituted analogs (e.g., 4h ), as methyl groups are less electron-withdrawing.

Actividad Biológica

The compound 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that incorporates thiazole and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

Structural Overview

The chemical structure of 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molecular Weight | 358.46 g/mol |

| Key Functional Groups | Thiazole, Indole, Amide |

The biological activity of thiazole derivatives often involves interaction with various cellular targets. For instance, thiazoles can bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The presence of the indole moiety may also enhance the compound's ability to interact with protein targets involved in cell signaling and proliferation.

Anticancer Activity

Research indicates that compounds containing thiazole and indole structures exhibit significant anticancer properties. For example, studies have shown that similar thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values suggesting potent activity . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole and indole rings can significantly enhance anticancer efficacy.

Anticonvulsant Effects

Thiazole derivatives have also been reported to possess anticonvulsant properties. In animal models, certain thiazole-containing compounds exhibited effective protection against seizures with median effective doses lower than standard treatments . The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of thiazole derivatives, a compound structurally related to 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide was tested against A549 cells. Results indicated an IC50 value of approximately 20 µM, demonstrating significant cytotoxicity compared to control groups .

Study 2: Anticonvulsant Activity

Another study assessed the anticonvulsant potential of a related thiazole derivative in a PTZ-induced seizure model. The compound showed a protective index of 9.2, indicating a favorable safety profile alongside its therapeutic effect .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives often reveals moderate solubility in organic solvents but limited aqueous solubility. This characteristic can influence bioavailability and therapeutic effectiveness. Further research into formulation strategies may enhance the delivery and efficacy of compounds like 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide.

Q & A

Q. What are the key synthetic routes for 3,5-dimethyl-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step protocols:

- Thioether formation : Reacting a thiol-containing indole derivative with 2-oxo-2-(thiazol-2-ylamino)ethyl bromide under basic conditions (e.g., NaH in DMF).

- Amide coupling : Using coupling agents like HATU or EDC/HOBt to link the thioether intermediate to the 3,5-dimethylbenzamide moiety .

- Optimization : Critical parameters include solvent choice (e.g., acetonitrile for nucleophilic substitution), reaction time (reflux for 1–3 hours), and catalyst use (e.g., triethylamine for cyclization). Yield improvements (>70%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indole-thioether linkage and amide bond formation (e.g., δ 10.2 ppm for NH in thiazole) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 508.2) and detects impurities .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts from incomplete coupling .

Q. How can researchers evaluate the compound’s stability under varying pH and storage conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS. Thioether bonds are prone to oxidation at neutral-to-alkaline pH, requiring inert storage (argon atmosphere) .

- Long-term storage : Lyophilized powder stored at -20°C in amber vials retains stability for >6 months. DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?

Answer:

- Substituent variation : Replace the 3,5-dimethylbenzamide group with electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding .

- Thiazole ring modification : Introduce methyl or halogen substituents to improve metabolic stability. For example, 4-methylthiazole analogs show increased cellular uptake .

- Bioisosteric replacement : Substitute the indole core with benzimidazole to evaluate impact on kinase inhibition .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

- Standardized assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition studies). Discrepancies often arise from variations in cell lines (HEK293 vs. HeLa) or assay pH .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity alongside enzymatic assays. For example, SPR-derived Kd values may clarify discrepancies in IC₅₀ .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular docking : Simulations (AutoDock Vina) predict binding to ATP pockets of kinases (e.g., EGFR), with key interactions:

- Hydrogen bonding between the thiazole NH and kinase hinge region (residue Met793).

- Hydrophobic contacts from 3,5-dimethylbenzamide with Leu844 and Val702 .

- Mutagenesis studies : Ala-scanning of target residues (e.g., EGFR T790M) validates docking predictions and identifies resistance mutations .

Q. How can in vitro and in vivo toxicity profiles be systematically assessed?

Answer:

- In vitro :

- Cytotoxicity: MTT assay in primary hepatocytes (IC₅₀ > 50 µM suggests low hepatotoxicity).

- Genotoxicity: Ames test for mutagenicity and Comet assay for DNA damage .

- In vivo :

- Acute toxicity: LD₅₀ determination in mice (dose range: 10–500 mg/kg).

- Subchronic studies: 28-day repeated dosing with histopathological analysis of liver/kidney .

Q. What strategies improve the compound’s selectivity for target vs. off-target proteins?

Answer:

- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target binding. For example, reducing affinity for JAK2 while retaining EGFR activity .

- Prodrug design : Mask the thiol group with acetyl protection to minimize non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.